molecular formula C12H18ClNO2 B2541235 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 75887-76-2

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B2541235
CAS No.: 75887-76-2
M. Wt: 243.73
InChI Key: VBMJNJUUCOFHGQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at positions 5 and 7 on the naphthalene ring and an amine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative, such as 5,7-dimethoxy-1-tetralone.

    Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original compound.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and amine functionality allow it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with methoxy groups at positions 5 and 8.

    6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Methoxy groups at positions 6 and 7.

    1,2,3,4-Tetrahydro-1-naphthylamine: Lacks methoxy groups but has a similar tetrahydronaphthalene core.

Uniqueness

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2;/h6-7,9H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMJNJUUCOFHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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